molecular formula C20H14FN3O B2439189 3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 835892-72-3

3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B2439189
CAS No.: 835892-72-3
M. Wt: 331.35
InChI Key: JGLGOYBAQXGXRX-UHFFFAOYSA-N
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Description

3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a fluoro group and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with benzamide: The final step involves coupling the imidazo[1,2-a]pyridine derivative with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluoro group.

    Substitution: Substituted derivatives with the fluoro group replaced by other functional groups.

Scientific Research Applications

3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
  • 3-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
  • 3-iodo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

Uniqueness

3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-16-7-3-6-15(11-16)20(25)22-17-8-4-5-14(12-17)18-13-24-10-2-1-9-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGOYBAQXGXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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